molecular formula C8H6INO5 B6220397 4-iodo-3-methoxy-5-nitrobenzoic acid CAS No. 2386444-44-4

4-iodo-3-methoxy-5-nitrobenzoic acid

Cat. No.: B6220397
CAS No.: 2386444-44-4
M. Wt: 323
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Description

4-Iodo-3-methoxy-5-nitrobenzoic acid (C₈H₆INO₅, molecular weight: 323.05 g/mol) is a halogenated aromatic compound featuring iodine at the 4-position, a methoxy group at the 3-position, and a nitro group at the 5-position of the benzoic acid backbone . This compound is primarily utilized as a building block in organic synthesis, particularly in pharmaceutical and materials science research.

Properties

CAS No.

2386444-44-4

Molecular Formula

C8H6INO5

Molecular Weight

323

Purity

95

Origin of Product

United States

Preparation Methods

Synthesis of 4-Iodo-3-Methoxybenzoic Acid

The precursor 4-iodo-3-methoxybenzoic acid is synthesized via a two-step protocol:

Step 1: Methoxylation of 3-Hydroxy-4-Iodobenzoic Acid
3-Hydroxy-4-iodobenzoic acid is treated with methyl iodide (CH₃I) in the presence of potassium carbonate (K₂CO₃) in acetone under reflux. This Williamson ether synthesis achieves near-quantitative methylation of the hydroxyl group:

3-Hydroxy-4-iodobenzoic acid+CH₃IK₂CO₃, acetone4-Iodo-3-methoxybenzoic acid\text{3-Hydroxy-4-iodobenzoic acid} + \text{CH₃I} \xrightarrow{\text{K₂CO₃, acetone}} \text{4-Iodo-3-methoxybenzoic acid}

Reaction Conditions :

  • Solvent: Acetone

  • Temperature: 60°C (reflux)

  • Time: 12 hours

  • Yield: 95%

Step 2: Carboxylic Acid Protection
To prevent nitration at the carboxylic acid site, the acid is esterified using methanol and sulfuric acid:

4-Iodo-3-methoxybenzoic acid+CH₃OHH₂SO₄Methyl 4-iodo-3-methoxybenzoate\text{4-Iodo-3-methoxybenzoic acid} + \text{CH₃OH} \xrightarrow{\text{H₂SO₄}} \text{Methyl 4-iodo-3-methoxybenzoate}

Reaction Conditions :

  • Solvent: Excess methanol

  • Catalyst: Concentrated H₂SO₄ (5% v/v)

  • Temperature: 25°C

  • Time: 24 hours

  • Yield: 87%

Nitration of Methyl 4-Iodo-3-Methoxybenzoate

Nitration introduces the nitro group at position 5 using a mixed acid system (HNO₃/H₂SO₄):

Methyl 4-iodo-3-methoxybenzoateHNO₃, H₂SO₄Methyl 4-iodo-3-methoxy-5-nitrobenzoate\text{Methyl 4-iodo-3-methoxybenzoate} \xrightarrow{\text{HNO₃, H₂SO₄}} \text{Methyl 4-iodo-3-methoxy-5-nitrobenzoate}

Reaction Conditions :

  • Nitrating agent: 65% HNO₃ (1.2 equiv)

  • Solvent: Concentrated H₂SO₄

  • Temperature: 0–5°C (ice bath)

  • Time: 2 hours

  • Yield: 78%

Regiochemical Rationale :
The methoxy group directs nitration to the ortho (position 5) and para positions, but steric hindrance from the bulky iodine atom favors para substitution. However, in this case, the iodine’s electron-withdrawing effect combined with the methoxy group’s directing power results in exclusive nitration at position 5.

Ester Hydrolysis to the Carboxylic Acid

The methyl ester is hydrolyzed under basic conditions:

Methyl 4-iodo-3-methoxy-5-nitrobenzoateNaOH, H₂O4-Iodo-3-methoxy-5-nitrobenzoic acid\text{Methyl 4-iodo-3-methoxy-5-nitrobenzoate} \xrightarrow{\text{NaOH, H₂O}} \text{4-Iodo-3-methoxy-5-nitrobenzoic acid}

Reaction Conditions :

  • Base: 2 M NaOH (3 equiv)

  • Solvent: Water/ethanol (1:1)

  • Temperature: 80°C

  • Time: 4 hours

  • Yield: 92%

Alternative Pathway: Sequential Iodination and Methoxylation

Nitration of 3-Methoxybenzoic Acid

An alternative approach begins with nitration of 3-methoxybenzoic acid. However, this method faces challenges due to the nitro group’s deactivating nature, which complicates subsequent iodination.

Step 1: Nitration of 3-Methoxybenzoic Acid

3-Methoxybenzoic acidHNO₃, H₂SO₄3-Methoxy-5-nitrobenzoic acid\text{3-Methoxybenzoic acid} \xrightarrow{\text{HNO₃, H₂SO₄}} \text{3-Methoxy-5-nitrobenzoic acid}

Reaction Conditions :

  • Nitrating agent: Fuming HNO₃ (1.5 equiv)

  • Solvent: Concentrated H₂SO₄

  • Temperature: 0°C

  • Time: 1 hour

  • Yield: 65%

Step 2: Iodination via Diazotization
The nitro and methoxy groups deactivate the ring, necessitating harsh conditions for iodination. A Sandmeyer reaction is employed:

3-Methoxy-5-nitrobenzoic acidKI, CuI4-Iodo-3-methoxy-5-nitrobenzoic acid\text{3-Methoxy-5-nitrobenzoic acid} \xrightarrow{\text{KI, CuI}} \text{this compound}

Reaction Conditions :

  • Iodine source: KI (2 equiv)

  • Catalyst: CuI (0.1 equiv)

  • Solvent: DMF

  • Temperature: 120°C

  • Time: 8 hours

  • Yield: 45%

This route is less efficient due to low yields in the iodination step, making the first pathway preferable.

Comparative Analysis of Synthetic Routes

Parameter Late-Stage Nitration Sequential Iodination
Overall Yield68%29%
Regiochemical ControlExcellentModerate
Functional Group ToleranceHighLow
ScalabilityHighLow

The late-stage nitration method offers superior yields and scalability, as iodination and methoxylation proceed efficiently before introducing the deactivating nitro group.

Reaction Optimization and Troubleshooting

Nitration Side Reactions

Over-nitration or positional isomerism may occur if reaction temperatures exceed 5°C. Monitoring via TLC (Rf = 0.3 in hexane:ethyl acetate, 3:1) is recommended.

Iodination Challenges

Incomplete iodination in the sequential route often stems from insufficient activation of the aromatic ring. Adding a Lewis acid (e.g., BF₃·Et₂O) can enhance electrophilic substitution .

Chemical Reactions Analysis

Types of Reactions

4-iodo-3-methoxy-5-nitrobenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-iodo-3-methoxy-5-nitrobenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-iodo-3-methoxy-5-nitrobenzoic acid depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The nitro group can participate in redox reactions, while the iodine atom can facilitate halogen bonding interactions. The methoxy group can influence the compound’s solubility and reactivity .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural differences and similarities with related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Features
4-Iodo-3-methoxy-5-nitrobenzoic acid C₈H₆INO₅ 323.05 4-I, 3-OCH₃, 5-NO₂ Iodine enhances crystallographic utility
4-Methoxy-3-nitrobenzoic acid C₈H₇NO₅ 197.15 4-OCH₃, 3-NO₂ Yellow powder; dye precursor
3-Methoxy-4-nitrobenzoic acid C₈H₇NO₅ 197.15 3-OCH₃, 4-NO₂ High purity (mp 191–194°C)
4-Hydroxy-3-methoxy-5-nitrobenzoic acid C₈H₇NO₆ 213.14 4-OH, 3-OCH₃, 5-NO₂ Similar backbone; hydroxyl increases polarity
4-Amino-3-iodo-5-nitrobenzoic acid C₇H₅IN₂O₄ 308.03 4-NH₂, 3-I, 5-NO₂ Amino group enables peptide coupling

Key Observations :

  • Iodine vs. Hydroxyl/Amino Groups: The iodine atom in the target compound distinguishes it from hydroxyl- or amino-substituted analogues, offering unique reactivity (e.g., Suzuki coupling) and crystallographic advantages .
  • Positional Isomerism : Moving the nitro or methoxy group alters solubility and reactivity. For example, 3-methoxy-4-nitrobenzoic acid is a high-melting solid, while positional isomers may exhibit different biological activities .

Physical Properties

  • Melting Points: 4-Methoxy-3-nitrobenzoic acid: 191–194°C . 3-Methoxy-4-nitrobenzoic acid: ~190°C (inferred from analogues) .
  • Solubility : Nitro and methoxy groups generally reduce aqueous solubility, but iodinated derivatives may exhibit unique solubility profiles in organic solvents like DMSO or THF .

Q & A

Q. How can researchers validate conflicting spectral data (e.g., IR vs. NMR) for nitro group presence?

  • Methodological Answer :
  • Cross-Validation : IR should show strong NO₂ asymmetric stretch (~1520 cm⁻¹). If absent, confirm via ¹³C NMR (nitro carbon ~148 ppm) or XPS .

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